PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE
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Overview
Description
Pentafluorophenylpropylmethyldichlorosilane, also known as PFPMS, is a versatile and useful reagent in organic synthesis. It is a colorless liquid with a boiling point of 106 °C and a molecular weight of 368.86 g/mol. PFPMS is a highly fluorinated compound that is used in a variety of applications, including the synthesis of polymers and other compounds, as well as in the production of specialty chemicals and pharmaceuticals.
Scientific Research Applications
Reactivity and Preparation Techniques :
- Pentafluorophenyl(fluoro)silanes have been prepared from corresponding ethoxysilanes, with studies on their reactions with electrophiles and nucleophiles (Frohn et al., 1996).
- The synthesis of 2-(Pentafluorophenyl)ethylsilyl compounds and related polymers, focusing on their thermal stability and resistance to acidic and alkaline conditions (Birchall et al., 1971).
Fluorine Transfer and Labeling :
- Trifluoromethylation and pentafluorophenylation of sulfur and carbon centers using pentafluorophenyltrimethylsilane, highlighting its use in creating complex fluorinated molecules (Patel & Kirchmeier, 1992).
- Development of fluorine-18 labeling techniques using organosilicon-based fluoride acceptors for positron emission tomography (PET) imaging (Schirrmacher et al., 2006).
Polymer Synthesis and Characterization :
- Synthesis and characterization of poly(pentafluorophenylmethylsiloxane), exploring its potential for unusual properties like permeability and surface activity (Zhao & Mark, 1992).
Catalytic and Chemical Reactivity :
- Studies on the solution reactivity of triethylsilylium triethylsilane cations and their interactions with different solvents (Connelly et al., 2013).
- Research on the catalytic hydrodefluorination of pentafluoropyridine, demonstrating the reactivity of pentafluorophenyl compounds in the presence of specific catalysts (Beltrán et al., 2011).
Material Science Applications :
- Investigation into the preparation of fluoro-silicone elastomers using fluoroalkylsilane monomers, highlighting their potential in high-temperature and aircraft fuel-resistant materials (Wise, 1958).
Surface Chemistry and Self-Assembly :
- Studies on the formation and phase separation of self-assembled monolayers of pentafluorophenyl-based silane species, which are important for molecular electronic devices (Patrone et al., 2010).
Mechanism of Action
Mode of Action
The mode of action of Pentafluorophenylpropylmethyldichlorosilane is not well-documented in the literature. Typically, the mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to specific receptors, inhibiting enzymes, or interacting with other molecules in the cell .
Biochemical Pathways
The specific biochemical pathways affected by Pentafluorophenylpropylmethyldichlorosilane are currently unknown . Biochemical pathways refer to a series of chemical reactions occurring within a cell, in which the product of one reaction serves as the substrate for the next. These pathways are crucial for various biological processes, including metabolism, cell signaling, and cell growth .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . . These properties can greatly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can range from changes in cell signaling pathways to alterations in cellular metabolism, depending on the specific targets and mode of action of the compound .
properties
IUPAC Name |
dichloro-methyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2F5Si/c1-18(11,12)4-2-3-5-6(13)8(15)10(17)9(16)7(5)14/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKURBSZQWJXOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2F5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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